Lipophilicity Advantage: XLogP3 of 5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine Compared to Unsubstituted and Methyl-Substituted Analogs
The target compound exhibits a computed XLogP3 of 3.4, which falls within the optimal range for oral bioavailability (typically 1–5) [1]. The unsubstituted parent scaffold 4-hydrazinylthieno[2,3-d]pyrimidine (CAS 14080-58-1) has an XLogP3 of 1.1, while the 5-(4-methylphenyl) analog (CAS 374611-25-3) has an XLogP3 of approximately 2.9 [2]. This suggests that the 4-chlorophenyl group provides enhanced membrane permeability characteristics compared to the parent scaffold and a measurable increase over the methyl analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 4-Hydrazinylthieno[2,3-d]pyrimidine (CAS 14080-58-1): XLogP3 = 1.1; 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (CAS 374611-25-3): XLogP3 ≈ 2.9 |
| Quantified Difference | +2.3 log units vs. parent scaffold; +0.5 log units vs. 4-methylphenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity within the drug-like range can improve passive membrane permeability and target binding, making this compound a more promising starting point for cell-based assays than its less lipophilic analogs.
- [1] PubChem. (2025). 5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine. Computed Properties: XLogP3-AA = 3.4. Compound Summary CID 853203. View Source
- [2] PubChem. (2025). 4-Hydrazinylthieno[2,3-d]pyrimidine. Computed Properties: XLogP3 = 1.1. Compound Summary CID 2758870. 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. Computed Properties: XLogP3 ≈ 2.9. Compound Summary CID 2834799. View Source
